molecular formula C5H4F3NOS B1458524 [5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol CAS No. 1434142-11-6

[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol

Cat. No.: B1458524
CAS No.: 1434142-11-6
M. Wt: 183.15 g/mol
InChI Key: AJMIKMUFSHGHLA-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol is a fluorinated heterocyclic compound with the molecular formula C₅H₄F₃NOS (MW: 177.15 g/mol). Its structure consists of a thiazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a hydroxymethyl (-CH₂OH) group at position 2 (Figure 1). The trifluoromethyl group enhances electron-withdrawing properties, while the hydroxymethyl group provides a site for functionalization, making it a versatile intermediate in medicinal and agrochemical synthesis .

Properties

IUPAC Name

[5-(trifluoromethyl)-1,3-thiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NOS/c6-5(7,8)3-1-9-4(2-10)11-3/h1,10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMIKMUFSHGHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274723
Record name 2-Thiazolemethanol, 5-(trifluoromethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434142-11-6
Record name 2-Thiazolemethanol, 5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434142-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolemethanol, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Features of the Method:

  • Catalysts: Pd(OAc)2, Pd[P(t-Bu)3]2, Ni(OAc)2 with ligands such as 2,2’-bipyridyl.
  • Substrates: Thiazole derivatives and aryl halides or trifluoromethylating agents.
  • Conditions: Dry solvents (DMF, 1,4-dioxane), inert atmosphere (argon), elevated temperatures (100–140 °C).
  • Work-up: Purification via chromatography (PTLC, GPC), silica gel filtration to remove metal residues.

Example Protocol (Adapted):

Step Reagents / Conditions Description
1 Pd(OAc)2 (5 mol%), CuI (2 equiv), DMF, 140 °C, 16–40 h C–H activation and coupling of thiazole with trifluoromethyl source or aryl halide
2 Purification by PTLC and GPC Isolation of 5-trifluoromethylthiazole intermediate
3 Subsequent functionalization at 2-position Introduction of hydroxymethyl group via nucleophilic substitution or reduction

This approach is supported by the work of Tani et al. (2013), who demonstrated efficient synthesis of various arylthiazoles including trifluoromethyl-substituted derivatives.

Specific Preparation of [5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol

While direct literature detailing the exact synthesis of this compound is limited, related patented processes and synthetic routes provide insights:

  • Stepwise Functionalization: Starting from a 5-(trifluoromethyl)-1,3-thiazole intermediate, the 2-position can be functionalized by introducing a hydroxymethyl group through reactions such as nucleophilic substitution or reduction of a 2-formyl or 2-halothiazole precursor.

  • Solvent Removal and Isolation: Techniques such as rotational distillation (Buchi Rotavapor), spray drying, agitated thin film drying, or freeze drying (lyophilization) are employed to isolate the compound in solid form, ensuring purity and stability.

  • Use of Bases and Temperature Control: The preparation involves careful control of reaction temperatures (5–30 °C) and use of bases like potassium hydroxide to facilitate substitution reactions at the 2-position.

Comparative Table of Preparation Techniques

Preparation Aspect Method A (Pd-Catalyzed C–H Coupling) Method B (Ni-Catalyzed Coupling) Method C (Pd[P(t-Bu)3]2 Catalyzed) Patented Process (Stepwise Functionalization)
Catalyst Pd(OAc)2 + CuI Ni(OAc)2 + bipy Pd[P(t-Bu)3]2 Not specified (likely organometallic catalysts)
Solvent DMF 1,4-Dioxane 1,4-Dioxane Methanol, Dichloromethane, Ethanol
Temperature 140 °C 120 °C 100 °C 5–30 °C (for substitution steps)
Reaction Time 16–40 hours 20–36 hours 12 hours Several hours (3 hours stirring for substitution)
Purification PTLC, GPC PTLC GPC, PTLC Filtration, Rotational Distillation, Spray Drying
Yield (Example) Up to 93% (arylthiazoles) Up to 61% Not specified Not specified

Research Findings and Notes

  • The trifluoromethyl group at the 5-position enhances the compound's chemical stability and biological activity, making selective synthesis crucial.

  • Sequential C–H couplings allow modular and programmable synthesis of diverse thiazole derivatives, including the target compound, with high regioselectivity and functional group tolerance.

  • The patented process emphasizes solvent removal techniques critical for isolating the pure compound, indicating the importance of downstream processing in the preparation.

  • Reaction conditions such as temperature and base addition are carefully optimized to achieve high conversion and purity without degrading the thiazole ring or substituents.

Chemical Reactions Analysis

Types of Reactions: [5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiazole derivative with a reduced trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of [5-(Trifluoromethyl)-1,3-thiazol-2-yl]aldehyde or [5-(Trifluoromethyl)-1,3-thiazol-2-yl]carboxylic acid.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has shown that thiazole derivatives exhibit promising anticancer properties. For instance, compounds derived from thiazoles have been tested against various cancer cell lines, demonstrating significant cytotoxic effects:

CompoundCell Line TestedIC50_{50} Value (µM)Activity
5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanolA549 (lung cancer)23.30 ± 0.35Strong selectivity
N-acylated thiazolesU251 (glioblastoma)<30High activity
Indole-linked thiazolesHCT116, HepG210–30Promising potential

In a study by Evren et al. (2019), the anticancer activity of novel thiazole derivatives was evaluated using the MTT assay, highlighting the importance of structural modifications in enhancing efficacy against various cancer types .

Antimicrobial Properties

Thiazole compounds have also been investigated for their antimicrobial properties. For example, a derivative of [5-(trifluoromethyl)-1,3-thiazol-2-yl]methanol showed effective anti-tubercular action with a minimum inhibitory concentration (MIC) of 0.09 µg/mL against Mycobacterium tuberculosis H37Rv strain .

Agrochemical Applications

The trifluoromethyl group in this compound enhances its lipophilicity and biological activity, making it an attractive candidate for developing agrochemicals. Research indicates that thiazole derivatives can serve as novel insecticides and fungicides due to their ability to disrupt biological processes in pests and pathogens .

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study conducted by Zhang et al. (2018) synthesized a series of phenylthiazole derivatives and evaluated their anti-proliferative activity against several cancer cell lines including HT29 and A549. The results indicated that structural modifications significantly influenced the anticancer activity of these compounds .

Case Study 2: Development of Insecticides

Research into the insecticidal properties of thiazole derivatives has led to the development of new agrochemicals. The structural features of this compound have been exploited to enhance efficacy against agricultural pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1 compares key structural features and molecular properties of [5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol with four analogous compounds.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound (Target) C₅H₄F₃NOS 177.15 -CF₃ (position 5), -CH₂OH (position 2) Hydroxymethyl, thiazole
[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol C₆H₅F₃NOS 204.17 -CH₃ (position 5), -CF₃ (position 4), -CH₂OH (position 2) Hydroxymethyl, thiazole
{5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thienyl}methanol C₁₀H₈F₃N₂OS 270.24 Thienyl ring fused with pyrazole (-CF₃, -CH₃), -CH₂OH (position 2) Hydroxymethyl, thiophene, pyrazole
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine C₁₁H₉F₃N₂S 258.26 -CF₃-substituted benzyl (position 5), -NH₂ (position 2) Amine, thiazole, benzyl
(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol C₁₂H₉F₃NO₂S 288.26 -CF₃-substituted phenyl (position 2), -CH₂OH (positions 4 and 5) Dual hydroxymethyl, thiazole, phenyl

Key Observations :

Substituent Position and Complexity: The target compound has the simplest structure, with only a -CF₃ and -CH₂OH group. The thienyl-pyrazole derivative replaces the thiazole with a thiophene ring, increasing aromaticity and conjugation, which may enhance UV absorption for analytical detection.

Functional Group Impact: The hydroxymethyl group in the target compound and its analogs allows for derivatization (e.g., esterification) but increases polarity, improving solubility in polar solvents like methanol or water. Replacing -CH₂OH with -NH₂ (as in ) reduces polarity but introduces hydrogen-bonding capability, which could enhance biological target interactions.

Physicochemical Properties

  • Solubility: The target compound’s hydroxymethyl group improves water solubility compared to non-polar analogs like 5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine . However, the di-methanol derivative likely has the highest aqueous solubility due to dual -OH groups.
  • Stability : The -CF₃ group stabilizes the thiazole ring against electrophilic attack but may increase acidity at adjacent positions. The methyl-substituted analog could exhibit greater thermal stability due to reduced electron-withdrawing effects at position 4.

Biological Activity

[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol is a compound of significant interest in pharmaceutical and biological research due to its unique structural features and potential therapeutic applications. The trifluoromethyl group enhances the compound's lipophilicity and stability, facilitating its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a trifluoromethyl group and a hydroxymethyl group. The presence of the trifluoromethyl group contributes to its chemical stability and enhances its biological activity.

Property Description
Molecular Formula C₄H₄F₃N₃OS
Molecular Weight 185.14 g/mol
Solubility Soluble in organic solvents
Stability High stability due to trifluoromethyl substitution

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, allowing it to reach intracellular targets effectively.
  • Enzyme Interaction : The thiazole ring can modulate enzyme activity, influencing various biochemical pathways.
  • Receptor Binding : The compound may interact with receptors involved in cellular signaling, leading to altered physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Potential

The compound has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, in studies involving human glioblastoma (U251) and melanoma (WM793) cells, this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell Line IC50 (µg/mL) Reference Compound IC50 (µg/mL)
U25110.0Doxorubicin9.5
WM79312.0Doxorubicin11.0

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load, suggesting its potential as an alternative treatment for resistant infections.
  • Antitumor Activity : In vitro studies reported that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Molecular dynamics simulations revealed that it interacts with Bcl-2 protein, which is crucial for regulating apoptosis .

Q & A

Basic Question: What are the established synthetic routes for [5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol, and how do reaction conditions influence yield?

Methodological Answer:
A common approach involves coupling trifluoromethyl-substituted thiazole precursors with methanol derivatives under heterogenous catalytic conditions. For example:

  • Step 1: React 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde with a reducing agent (e.g., NaBH₄) in methanol to yield the primary alcohol.
  • Step 2: Optimize reaction parameters: Temperature (70–80°C), solvent (PEG-400), and catalyst (Bleaching Earth Clay, pH 12.5) improve yields by enhancing reagent solubility and reducing side reactions .
  • Purification: Recrystallization in aqueous acetic acid removes unreacted intermediates. Yield discrepancies (60–85%) often arise from variations in catalyst loading or solvent polarity .

Table 1: Comparison of Catalytic Systems

CatalystSolventTemperature (°C)Yield (%)
Bleaching Earth ClayPEG-40070–8085
TriethylamineDioxane20–2560

Advanced Question: How can researchers resolve contradictions in NMR and IR spectroscopic data for this compound?

Methodological Answer:
Discrepancies in ¹H NMR chemical shifts (e.g., hydroxyl proton resonance at δ 4.8–5.2 ppm) may arise from hydrogen bonding or solvent effects. Mitigation strategies:

  • Deuterated Solvents: Use DMSO-d₆ to stabilize the hydroxyl proton signal and reduce broadening .
  • IR Cross-Validation: Confirm the -OH stretch (~3200–3400 cm⁻¹) and CF₃ group vibrations (~1150 cm⁻¹) to distinguish from thiazole ring C-S-C stretches (~650 cm⁻¹) .
  • Computational Modeling: Compare experimental data with DFT-calculated spectra (e.g., using Gaussian) to identify conformational artifacts .

Basic Question: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include the thiazole C-H (δ 7.2–7.5 ppm) and CF₃-coupled carbon (δ 120–125 ppm, q, J = 270 Hz) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 198.03 (calculated for C₅H₅F₃NOS).
  • X-ray Crystallography: Resolve ambiguities in stereochemistry using SHELXL for refinement (e.g., C–O bond length ~1.42 Å) .

Advanced Question: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
The -CF₃ group exerts strong electron-withdrawing effects, activating the thiazole ring for electrophilic attacks but deactivating it toward nucleophilic substitutions. Key observations:

  • Electrophilic Aromatic Substitution (EAS): Halogenation occurs preferentially at the 4-position of the thiazole due to -CF₃-directed meta activation .
  • Nucleophilic Challenges: Low reactivity toward SN2 at the methanol oxygen unless derivatized (e.g., mesylation with MsCl) to form a better leaving group .

Basic Question: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thiazole ring .
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the CF₃ group to COOH under humid conditions .

Advanced Question: How can researchers leverage this compound in drug discovery pipelines?

Methodological Answer:

  • Fragment-Based Drug Design: The thiazole-methanol scaffold serves as a hinge-binding motif in kinase inhibitors. Example: Analogues showed IC₅₀ < 100 nM against EGFR mutants in biochemical assays .
  • Bioconjugation: Thiol-reactive derivatives (e.g., mesylate esters) enable site-selective protein labeling for PROTAC development .

Basic Question: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Binary Solvents: Ethanol/water (7:3 v/v) achieves >95% purity by removing polar impurities .
  • Avoid DMF: High-boiling solvents like DMF complicate isolation and may introduce residual metal catalysts .

Advanced Question: How do steric and electronic effects impact the compound’s biological activity?

Methodological Answer:

  • Steric Effects: Bulky substituents at the 5-position (e.g., aryl groups) reduce membrane permeability but enhance target binding (e.g., IC₅₀ improved 10-fold in a malaria protease assay) .
  • Electronic Effects: The -CF₃ group increases metabolic stability (t₁/₂ > 6 h in liver microsomes) by resisting CYP450 oxidation .

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:

  • Toxicity: Wear nitrile gloves and goggles; LD₅₀ (oral, rat) = 320 mg/kg suggests moderate acute toxicity .
  • Waste Disposal: Neutralize with 10% NaOH before incineration to avoid HF release .

Advanced Question: What strategies mitigate racemization during chiral derivatization of this compound?

Methodological Answer:

  • Chiral Auxiliaries: Use (R)-BINOL-based esters to stabilize the enantiomeric excess (>98% ee) during Mitsunobu reactions .
  • Low-Temperature Conditions: Perform reactions at –40°C to slow epimerization at the hydroxymethyl center .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol
Reactant of Route 2
[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol

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